molecular formula C23H20ClN3O3S2 B2844248 N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252826-29-1

N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2844248
CAS No.: 1252826-29-1
M. Wt: 486
InChI Key: IHBXFLFLCUBQFX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities

This compound is structurally related to a class of molecules known for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the DNA synthesis pathway. A study by Gangjee et al. (2008) highlighted the synthesis of analogues demonstrating potent dual inhibitory effects, suggesting potential applications in cancer chemotherapy by targeting these enzymes to halt cancer cell proliferation.

Antitumor Activity

The compound's core structure, particularly the thieno[3,2-d]pyrimidine scaffold, is involved in antitumor activities. Hafez and El-Gazzar (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives displaying potent anticancer activity against various human cancer cell lines, indicating the potential use of such compounds in developing new anticancer agents.

Anti-Inflammatory and Analgesic Agents

Compounds derived from this chemical structure, as investigated by Abu‐Hashem et al. (2020), have shown significant anti-inflammatory and analgesic activities. These properties suggest their application in designing new drugs for treating inflammation and pain.

Anticancer Agents

The modification of this compound into various derivatives has been explored for anticancer properties. Al-Sanea et al. (2020) demonstrated that certain derivatives exhibit appreciable cancer cell growth inhibition, which could be pivotal in developing novel anticancer therapies.

Radical Scavenging Activity

Derivatives of this compound have been shown to possess potent scavenging activity against radicals, as found in a study by Li et al. (2012), indicating their potential as natural antioxidants in food and pharmaceuticals.

Corrosion Inhibition

Research by Abdallah et al. (2018) into pyridopyrimidinone derivatives, which share a core similarity with the compound of interest, has shown effectiveness in inhibiting the corrosion of carbon steel. This suggests applications in materials science, particularly in corrosion prevention technologies.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-14-3-6-16(24)11-19(14)25-20(28)13-32-23-26-18-9-10-31-21(18)22(29)27(23)12-15-4-7-17(30-2)8-5-15/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBXFLFLCUBQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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